2-Chloro-4-(chloromethoxy)benzonitrile
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Overview
Description
2-Chloro-4-(chloromethoxy)benzonitrile is an organic compound with the molecular formula C8H5Cl2NO It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and a chloromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethoxy)benzonitrile typically involves the chlorination of 4-chlorobenzonitrile. One common method is the reaction of 4-chlorobenzonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction mixture is typically purified through distillation or recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(chloromethoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with different functional groups.
Oxidation: Benzoic acid derivatives.
Reduction: Aminobenzonitriles.
Scientific Research Applications
2-Chloro-4-(chloromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(chloromethoxy)benzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzonitrile: A simpler derivative with only a chlorine substituent.
4-Chlorobenzonitrile: Another isomer with the chlorine substituent in a different position.
2-Chloro-4-(trifluoromethoxy)benzonitrile: A compound with a trifluoromethoxy group instead of a chloromethoxy group.
Uniqueness
2-Chloro-4-(chloromethoxy)benzonitrile is unique due to the presence of both chlorine and chloromethoxy groups, which confer distinct chemical reactivity and potential applications. Its dual functional groups allow for a wider range of chemical modifications and interactions compared to simpler benzonitrile derivatives.
Properties
Molecular Formula |
C8H5Cl2NO |
---|---|
Molecular Weight |
202.03 g/mol |
IUPAC Name |
2-chloro-4-(chloromethoxy)benzonitrile |
InChI |
InChI=1S/C8H5Cl2NO/c9-5-12-7-2-1-6(4-11)8(10)3-7/h1-3H,5H2 |
InChI Key |
DPQMXZMPNXRTLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCl)Cl)C#N |
Origin of Product |
United States |
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